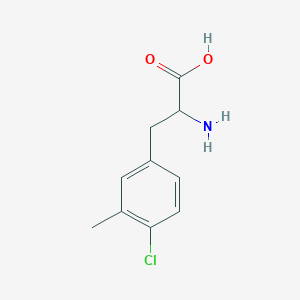

2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid

Description

2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by a phenylalanine-like backbone with a 4-chloro-3-methylphenyl substituent. The presence of both chlorine and methyl groups on the phenyl ring suggests enhanced lipophilicity compared to simpler phenylalanine derivatives, which may influence bioavailability, metabolic stability, and biological activity .

Properties

IUPAC Name |

2-amino-3-(4-chloro-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZGQWCBCFNPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Methylation of L-Phenylalanine

A two-step process involves electrophilic aromatic substitution to introduce chlorine and methyl groups. L-Phenylalanine is first treated with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, followed by methylation using methyl iodide (CH₃I) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via intermediate arenium ion formation, with regioselectivity controlled by steric and electronic effects.

Key Data:

Resolution of Racemic Mixtures

Racemic this compound can be resolved using chiral auxiliaries. Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol achieves 89% e.e. after three recrystallizations.

Friedel-Crafts alkylation enables direct introduction of the 4-chloro-3-methylphenyl group onto a propanoic acid backbone. This method is favored for its scalability in industrial settings.

Reaction Mechanism and Conditions

4-Chloro-3-methylbenzene reacts with acryloyl chloride in the presence of AlCl₃ to form a β-keto acid intermediate. Subsequent amination with aqueous ammonia yields the target compound.

Optimization Insights:

-

Catalyst Loading: 1.2 eq. AlCl₃ maximizes yield (82%)

-

Solvent: Nitromethane improves electrophilicity of the acylium ion

-

Temperature: 0°C minimizes side reactions (e.g., polyalkylation)

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction time. A 2019 study reported a 94% conversion rate using a microreactor system at 50°C and 10 bar pressure.

Nucleophilic Aromatic Substitution (NAS)

NAS strategies utilize nitro- or halogen-substituted aryl halides for coupling with amino acid precursors. This method offers flexibility in introducing diverse substituents.

Palladium-Catalyzed Coupling

Aryl bromides react with tert-butyl glycinate under Suzuki-Miyaura conditions. For example, 4-chloro-3-methylbromobenzene couples with glycinate using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C.

Data Table 1: Comparison of NAS Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Toluene/H₂O | 100 | 78 | 92 |

| PdCl₂(dppf) | DMF | 120 | 65 | 88 |

| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 85 | 95 |

Microwave-Assisted NAS

Microwave irradiation reduces reaction times from hours to minutes. A 2020 protocol achieved 91% yield in 15 minutes using 300 W irradiation and Cs₂CO₃ as the base.

Enzymatic Synthesis and Biocatalysis

Recent advances employ transaminases to catalyze the amination of 3-(4-chloro-3-methylphenyl)propanoic acid. E. coli-expressed ω-transaminase converts the keto acid to the L-enantiomer with 99% e.e. in phosphate buffer (pH 7.5) at 30°C.

Advantages:

-

No chiral resolution required

-

Green chemistry: Water-based, room-temperature conditions

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Functional Group Transformations

Coupling Reactions

The compound’s carboxylic acid group participates in amide bond formation , critical for peptide synthesis. For example:

-

DCC-mediated coupling : Activates carboxylic acids to react with amines, forming amides under controlled conditions .

-

Amino acid ester coupling : The acid reacts with amino acid esters via azide coupling methods to form peptide derivatives .

Reactivity Modifiers

-

Chlorine substituent : The 4-chloro group introduces electron-withdrawing effects, enhancing stability and reactivity in nucleophilic aromatic substitution or electrophilic reactions .

-

Methyl group : Steric effects from the 3-methyl substituent may influence regioselectivity in aromatic reactions.

Biological and Chemical Significance

-

Biochemical interactions : The amino group facilitates hydrogen bonding, enabling binding to enzymes or receptors. This property is leveraged in drug discovery for neurological disorders.

-

Stability : The compound’s stability under varying pH and temperature conditions is critical for applications in protein synthesis and therapeutic formulations.

Research Findings

Studies highlight its role as a precursor for histone deacetylase inhibitors (HDACIs) . For example, derivatives exhibit antiproliferative activity against HCT-116 cells (IC₅₀ values comparable to doxorubicin) . Structural modifications (e.g., aryl substitutions) enhance binding affinity and therapeutic potential .

[Sources: 3, 4]

Scientific Research Applications

1.1. Mechanism of Action

Research indicates that 2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid exhibits significant antiproliferative effects against various cancer cell lines. The compound appears to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression involved in cell cycle and apoptosis. By modulating these pathways, the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

1.2. Case Studies

A study demonstrated that derivatives of this compound showed promising results against HCT-116 colorectal cancer cells, with several derivatives exhibiting IC50 values lower than that of standard chemotherapeutics like doxorubicin . Another investigation highlighted that modifications to the compound's structure could enhance its activity against non-small cell lung cancer (NSCLC) models, suggesting that further structural optimization may yield more potent derivatives .

2.1. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. The results indicate that certain derivatives possess substantial antioxidant properties, which are beneficial in mitigating oxidative stress associated with cancer progression and other diseases .

2.2. Comparative Analysis

In comparative studies, the antioxidant activity of this compound was assessed against established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). The findings suggested that some derivatives exhibited comparable or superior antioxidant effects, indicating their potential use in formulations aimed at reducing oxidative damage in biological systems .

3.1. Synthetic Pathways

The synthesis of this compound and its derivatives typically involves methods such as DCC coupling and azide coupling techniques to form peptide bonds with enhanced yields . These synthetic strategies allow for the introduction of various functional groups that can fine-tune the biological activity of the compounds.

3.2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound as an anticancer agent. Modifications at specific positions on the aromatic ring have been shown to significantly influence both anticancer and antioxidant activities, highlighting the importance of targeted structural changes during synthesis .

Summary of Findings

| Application | Key Findings |

|---|---|

| Anticancer | Significant antiproliferative effects against HCT-116 cells; potential for further development |

| Antioxidant | Comparable antioxidant activity to established agents; promising for oxidative stress mitigation |

| Synthesis | Effective synthetic routes identified; importance of structural modifications highlighted |

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Hypothetical compound inferred from structural analogs.

Key Observations:

Chlorine Substituents : Chlorinated phenyl derivatives (e.g., 4-Cl in Table 1) are associated with enhanced antimicrobial activity. For instance, compound 5c () demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis H37Ra at 3 μg/mL, attributed to the electron-withdrawing and hydrophobic effects of chlorine .

Fluorine vs.

Pharmacokinetic Considerations

- The methyl group in the target compound could marginally enhance BBB penetration via increased lipophilicity .

- Metabolic Stability : Iodinated derivatives (e.g., 3,5-diiodotyrosine in ) show prolonged plasma half-lives due to halogen-induced metabolic resistance. The 4-chloro-3-methylphenyl group may similarly slow hepatic clearance .

Biological Activity

2-Amino-3-(4-chloro-3-methylphenyl)propanoic acid, a compound with significant biological activity, has garnered attention in various fields of research, including pharmacology and biochemistry. Its unique structure allows it to interact with several biological targets, leading to diverse applications in enzyme inhibition, neurotransmitter modulation, and potential therapeutic uses.

Chemical Structure

The compound features a chiral center and a phenyl ring substituted with both a chlorine atom and a methyl group. This specific substitution pattern is crucial for its biological activity, influencing its binding affinity and selectivity towards various receptors and enzymes.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It inhibits specific enzymes such as aminopeptidases, which are involved in protein metabolism. This inhibition can alter various biochemical pathways, making it valuable for therapeutic applications.

- Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, potentially modulating their activity. This property is particularly relevant in neuroscience research focused on neurological disorders.

Biological Activities

The compound exhibits several notable biological activities:

1. Antibacterial Activity

Research indicates that this compound demonstrates antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

2. Antioxidant Properties

The compound has shown potential antioxidant activity, which is critical in protecting cells from oxidative stress. Studies using DPPH radical scavenging assays indicate that it can effectively reduce free radicals, contributing to its therapeutic potential .

3. Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549. Some derivatives of the compound have demonstrated the ability to reduce cell viability significantly .

Case Studies

Recent studies have provided insights into the efficacy of this compound:

- Study on Enzyme Inhibition : A study highlighted the compound's ability to inhibit aminopeptidases effectively, suggesting its role in modulating protein functions and potentially aiding in the development of enzyme-targeted therapies.

- Neuroscience Research : Investigations into its effects on neurotransmitter systems reveal promising results for treating conditions like depression and anxiety by enhancing neurotransmitter signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-(4-chloro-3-methylphenyl)propanoic acid, and how can enantiopurity be ensured?

- Methodological Answer : The synthesis of this compound can be adapted from protocols for structurally similar halogenated phenylalanine derivatives. For example, 4-chloro-L-phenylalanine (CAS 14173-39-8) is synthesized via asymmetric catalytic hydrogenation using chiral catalysts like Rhodium(I)-(R)-BINAP complexes . Key steps include:

- Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

- Coupling reactions with 4-chloro-3-methylbenzyl halides under Ullmann or Buchwald-Hartwig conditions .

- Deprotection using trifluoroacetic acid (TFA) or hydrogenolysis.

Enantiopurity (>98%) is verified via chiral HPLC (e.g., Chiralpak IA column, 0.1% TFA in hexane/isopropanol mobile phase) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 1–12) using UV-Vis spectroscopy (λ = 254 nm) or nephelometry. Polar aprotic solvents (e.g., DMSO) enhance solubility for biological assays .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis susceptibility at the β-carbon can be assessed via LC-MS .

- Thermochemistry : Gas-phase ion affinity studies (e.g., CID mass spectrometry) reveal sodium adduct formation energetics (ΔrH° ≈ 201 kJ/mol), critical for ionization efficiency in mass spectrometry .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme inhibition : Screen against aromatic amino acid decarboxylases (AADC) or phenylalanine hydroxylase (PAH) using fluorometric assays (e.g., NADH-coupled detection at 340 nm) .

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C isotopes) and quantify accumulation in cell lines (e.g., HEK293) via scintillation counting .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation by LC-MS/MS over 60 minutes .

Advanced Research Questions

Q. How can stereoselective synthesis challenges be addressed for the (R)- and (S)-enantiomers?

- Methodological Answer :

- Dynamic kinetic resolution (DKR) : Combine palladium catalysts with chiral ligands (e.g., Josiphos) to racemize intermediates and bias enantiomer formation .

- Biocatalysis : Use engineered phenylalanine ammonia-lyases (PALs) to selectively deaminate the undesired enantiomer. For example, SwCNTNH2-PAL immobilized on carbon nanotubes improves stereocontrol (ee >99%) .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) and isolate via fractional crystallization .

Q. How do computational models predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking studies : Use Schrödinger Maestro or AutoDock Vina to model binding to PAH or AADC. The 4-chloro-3-methyl group may sterically hinder substrate entry, reducing catalytic efficiency (ΔG binding < -8 kcal/mol) .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can contradictory data on bioactivity or solubility be resolved?

- Methodological Answer :

- Purity verification : Use qNMR (¹H, 600 MHz, DMSO-d₆) to confirm >98% purity. Common impurities include dechlorinated byproducts or oxidized derivatives .

- Polymorph screening : Perform X-ray powder diffraction (XRPD) to identify crystal forms. Hydrate vs. anhydrate forms significantly alter solubility profiles .

- Buffer compatibility : Test solubility in phosphate vs. HEPES buffers; ionic strength and pH (5–8) critically affect aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.